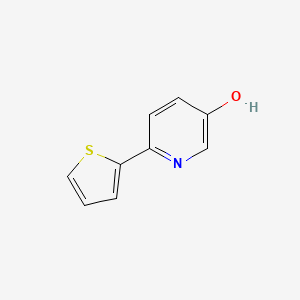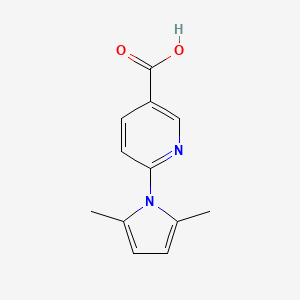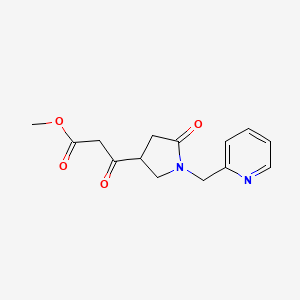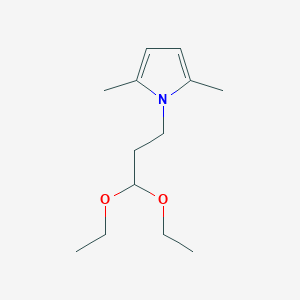
6-(Thiophen-2-yl)pyridin-3-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “6-(Thiophen-2-yl)pyridin-3-ol” involves various processes. For instance, chalcones were prepared by condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which reacted with thiourea to obtain pyrimidinthiol derivative . This compound was allowed to react with hydrazine hydrate to afford 2-hydrazinylpyrimidine derivative . This compound was used as a key intermediate for a facile synthesis of the targets .Scientific Research Applications
1. Synthesis and Characterization
6-(Thiophen-2-yl)pyridin-3-ol and its derivatives are used in synthesizing various compounds, demonstrating stability in air and organic solvents. Studies involve the synthesis, characterization, and modeling of stable radicals functionalized with oligothiophenes, a critical aspect of organic chemistry and materials science (Chahma et al., 2021).
2. Heterocyclic Synthesis
The compound is integral in the synthesis of heterocyclic derivatives, such as thiazolo[2,3-a]pyridine derivatives. These synthesized compounds have potential applications in various fields, including pharmacology and materials science (Osman et al., 1986).
3. Evaluation in Optical and Electrochemical Properties
This compound derivatives have been systematically evaluated for their optical and electrochemical properties. This research is vital in understanding the material's potential applications in electronic devices and other technologies (Rocha & Finney, 2013).
4. Potential in Antioxidant Activities
Some derivatives of this compound have shown promising results as antioxidants. This indicates potential applications in medicinal chemistry and the development of new therapeutic agents (Aziz et al., 2021).
5. Role in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound are used in the development of materials for OLED devices. Research in this area focuses on achieving high-efficiency and specific light emission characteristics, crucial for advancing display and lighting technologies (Gorohmaru et al., 2002).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antioxidant and anti-inflammatory activities .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been associated with antioxidant pathways and anti-inflammatory responses .
Result of Action
Similar compounds have been reported to exhibit potent anti-inflammatory activities both in vitro and in vivo, as well as promising antioxidant activities .
properties
IUPAC Name |
6-thiophen-2-ylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-7-3-4-8(10-6-7)9-2-1-5-12-9/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQKYWOHEGSEMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671771 | |
| Record name | 6-(Thiophen-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159815-70-9 | |
| Record name | 6-(Thiophen-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1440072.png)









![2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide](/img/structure/B1440088.png)
